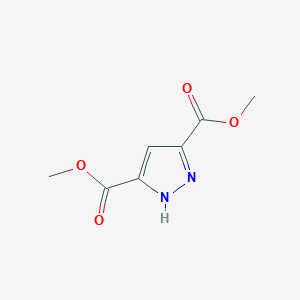

dimethyl 1H-pyrazole-3,5-dicarboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

dimethyl 1H-pyrazole-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4/c1-12-6(10)4-3-5(9-8-4)7(11)13-2/h3H,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIPQVJNEQSWAOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NN1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60363300 | |

| Record name | dimethyl 1H-pyrazole-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4077-76-3 | |

| Record name | dimethyl 1H-pyrazole-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dimethyl 1H-pyrazole-3,5-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Dimethyl 1H-Pyrazole-3,5-dicarboxylate for Researchers and Drug Development Professionals

CAS Number: 4077-76-3

This technical guide provides a comprehensive overview of dimethyl 1H-pyrazole-3,5-dicarboxylate, a key heterocyclic building block in medicinal chemistry. The document details its physicochemical properties, synthesis protocols, spectroscopic data, and its applications in the development of novel therapeutic agents.

Core Properties and Data

This compound is a white crystalline solid that serves as a versatile intermediate in organic synthesis, particularly in the construction of more complex molecular architectures for drug discovery.[1]

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 4077-76-3 | [1][3] |

| Molecular Formula | C₇H₈N₂O₄ | [1][3] |

| Molecular Weight | 184.15 g/mol | [1][3] |

| Melting Point | 142-143 °C | [1] |

| Appearance | White crystalline solid | [1] |

| Solubility | While specific data for the title compound is limited, a related compound, 3,5-dimethylpyrazole, is soluble in polar organic solvents like water and methanol.[2][4] |

Spectroscopic Data

The structural identity of this compound is confirmed by its characteristic spectroscopic signatures.

| Spectrum | Key Peaks/Shifts | Reference |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.34 (s, 1H, pyrazole C4-H), 3.96 (s, 6H, 2 x OCH₃) | [1] |

| ¹H NMR (in another solvent) | δ 14.43 (s, 1H, NH), 6.36 (s, 1H, pyrazole C4-H), 3.82 (s, 6H, 2 x OCH₃) | [1] |

| IR (cm⁻¹) | 3105 (N-H stretch), 1710 (C=O stretch), 1240 (C-O-C stretch) | [1] |

Synthesis and Purification

This compound can be synthesized through several established methods. The following are two detailed experimental protocols.

Experimental Protocol 1: Fischer Esterification

This method involves the acid-catalyzed esterification of 3,5-pyrazoledicarboxylic acid with methanol.

Procedure:

-

A mixture of 31.7 g (0.203 mol) of 3,5-pyrazoledicarboxylic acid and 125 mL of methanol is prepared.[1]

-

The mixture is saturated with gaseous HCl.[1]

-

The reaction mixture is heated to reflux for 3 hours.[1]

-

Following reflux, the mixture is allowed to stand overnight at room temperature.[1]

-

The resulting precipitate is collected by filtration and washed with methanol to yield the final product.[1]

Experimental Protocol 2: Thionyl Chloride-Mediated Esterification

This alternative method utilizes thionyl chloride as an activating agent for the carboxylic acid.

Procedure:

-

In a nitrogen atmosphere, 5 g (28.71 mmol) of 3,5-pyrazoledicarboxylic acid hydrate is dissolved in 50 mL of methanol and cooled to 0°C.[1]

-

Thionyl chloride (6.28 mL, 86.15 mmol) is added to the solution at 0°C.[1]

-

The reaction mixture is then heated to 80°C and stirred for 4 hours.[1]

-

After the reaction is complete, the mixture is concentrated to obtain the product.[1]

Purification

While the synthesis protocols outline basic purification by filtration and washing, for obtaining high-purity material for applications such as drug development, recrystallization is recommended. Based on the synthesis procedures, methanol or ethanol are suitable solvents for recrystallization. The crude product can be dissolved in a minimal amount of hot solvent and allowed to cool slowly to form pure crystals.

Applications in Drug Discovery and Development

The pyrazole scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs with a wide range of biological activities.[5] this compound serves as a key starting material for the synthesis of various biologically active molecules, including anti-inflammatory agents and kinase inhibitors.[6][7]

Role as a Synthetic Intermediate

The two ester groups of this compound provide reactive handles for further chemical modifications, allowing for the construction of diverse molecular libraries for high-throughput screening. For example, these ester groups can be hydrolyzed to the corresponding carboxylic acids, which can then be converted to amides, or they can be reduced to alcohols for further derivatization.

Pyrazole Derivatives as Kinase Inhibitors

Many pyrazole-containing compounds have been developed as potent inhibitors of various kinases, which are crucial regulators of cell signaling pathways.[8] Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The pyrazole core can act as a scaffold to position key functional groups that interact with the ATP-binding site of kinases. For instance, 1,3,5-trisubstituted-1H-pyrazole derivatives have been synthesized and shown to target ERK and RIPK3 kinases, which are involved in cancer cell proliferation and survival.[9]

Below is a generalized diagram of a kinase signaling pathway that can be targeted by pyrazole-based inhibitors.

Experimental and Synthetic Workflow

The development of novel drugs based on the pyrazole scaffold typically follows a structured workflow, starting from the synthesis of the core intermediate to biological evaluation.

Safety and Handling

Conclusion

This compound is a valuable and versatile building block in the field of medicinal chemistry. Its straightforward synthesis and the reactivity of its functional groups make it an ideal starting point for the creation of diverse libraries of compounds for drug discovery. The established importance of the pyrazole scaffold in numerous approved drugs, particularly as kinase inhibitors, underscores the potential of derivatives of this compound in the development of new and effective therapies. Researchers and drug development professionals can leverage the information in this guide to facilitate their work with this important chemical intermediate.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. 3,5-Dimethylpyrazole - Wikipedia [en.wikipedia.org]

- 3. 3,5-dimethyl 1H-pyrazole-3,5-dicarboxylate | C7H8N2O4 | CID 1484491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3,5-Dimethyl-1H-pyrazole, 99% | Fisher Scientific [fishersci.ca]

- 5. tsijournals.com [tsijournals.com]

- 6. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthesis of Dimethyl 1H-Pyrazole-3,5-dicarboxylate from Dimethyl Acetylenedicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of dimethyl 1H-pyrazole-3,5-dicarboxylate, a valuable heterocyclic compound in medicinal chemistry and drug development. The primary focus of this document is the 1,3-dipolar cycloaddition reaction between dimethyl acetylenedicarboxylate (DMAD) and diazomethane. This guide details the underlying chemical principles, experimental protocols, and quantitative data to support the replication and optimization of this synthesis.

Introduction

Pyrazole derivatives are a cornerstone in the development of new therapeutic agents, exhibiting a wide range of biological activities. The target molecule, this compound, serves as a key building block for the synthesis of more complex pharmaceutical compounds. The most direct and efficient method for the construction of the pyrazole ring, in this case, is the Huisgen 1,3-dipolar cycloaddition. This reaction involves the [3+2] cycloaddition of a 1,3-dipole (diazomethane) and a dipolarophile (dimethyl acetylenedicarboxylate).

Reaction Mechanism and Signaling Pathway

The synthesis proceeds via a concerted, pericyclic reaction mechanism known as the Huisgen 1,3-dipolar cycloaddition. In this reaction, the 1,3-dipole, diazomethane, reacts with the electron-deficient alkyne, dimethyl acetylenedicarboxylate, to form a five-membered heterocyclic ring. The reaction is typically highly regioselective and proceeds in good yield.

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocols

3.1. In-situ Generation of Diazomethane and Cycloaddition

This method avoids the isolation of hazardous diazomethane.

-

Materials:

-

N-methyl-N-nitrosourea (Diazald®)

-

Potassium hydroxide (KOH)

-

Diethyl ether (anhydrous)

-

Dimethyl acetylenedicarboxylate (DMAD)

-

-

Procedure:

-

In a two-necked round-bottom flask equipped with a dropping funnel and a condenser, a solution of potassium hydroxide in ethanol and water is prepared and warmed to 65 °C.

-

A solution of N-methyl-N-nitrosourea in diethyl ether is added dropwise from the dropping funnel. The diazomethane and ether co-distill.

-

The ethereal solution of diazomethane is collected in a receiving flask cooled in an ice bath and containing a solution of dimethyl acetylenedicarboxylate in diethyl ether.

-

The reaction mixture is stirred at low temperature (0-5 °C) and allowed to slowly warm to room temperature. The disappearance of the yellow color of diazomethane indicates the completion of the reaction.

-

The reaction mixture is then concentrated under reduced pressure. The crude product is purified by recrystallization from a suitable solvent such as methanol or ethanol to afford white crystalline this compound.

-

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound. Note that the yield for the direct cycloaddition is not explicitly reported in the searched literature, while yields for synthesis from other starting materials are provided for reference.

| Parameter | Value | Reference |

| Molecular Formula | C₇H₈N₂O₄ | [1] |

| Molecular Weight | 184.15 g/mol | [1] |

| Melting Point | 142-143 °C | [1] |

| Yield (from 3,5-pyrazoledicarboxylic acid) | 63% | [1] |

Characterization Data

The structure of the synthesized this compound can be confirmed by spectroscopic methods.

5.1. ¹H NMR Spectroscopy

| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Reference |

| 3.82 ppm | singlet | 6H | 2 x -OCH₃ | [1] |

| 6.36 ppm | singlet | 1H | pyrazole C4-H | [1] |

| 14.43 ppm | singlet | 1H | pyrazole N-H | [1] |

Note: The ¹H NMR data is reported for a sample synthesized from 3,5-pyrazoledicarboxylic acid and methanol.

5.2. Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Description | Reference |

| 3105 | N-H stretching vibration (broad) | [1] |

| 1710 | C=O stretching vibration (strong) | [1] |

| 1240 | C-O-C stretching vibration (strong) | [1] |

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the logical workflow from starting materials to the final, characterized product.

Caption: Workflow for the synthesis and characterization of the target compound.

Conclusion

The synthesis of this compound from dimethyl acetylenedicarboxylate and diazomethane via a 1,3-dipolar cycloaddition is a theoretically sound and efficient method for obtaining this valuable heterocyclic building block. While a specific detailed protocol for this exact transformation is not widely published, this guide provides a comprehensive overview of the reaction, a representative experimental procedure, and the necessary data for product characterization. Researchers are advised to adhere to strict safety protocols when handling diazomethane. This guide serves as a valuable resource for scientists and professionals in the field of drug discovery and development.

References

Spectroscopic Profile of Dimethyl 1H-pyrazole-3,5-dicarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for dimethyl 1H-pyrazole-3,5-dicarboxylate (CAS No: 4077-76-3), a key heterocyclic compound with applications in medicinal chemistry and materials science. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from 1H NMR, 13C NMR, IR, and Mass Spectrometry for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent |

| 7.34 | s | 1H | C4-H (pyrazole ring) | CDCl₃ |

| 3.96 | s | 6H | 2 x -OCH₃ | CDCl₃ |

Table 2: ¹³C NMR Spectroscopic Data

No direct experimental 13C NMR data for this compound was found in the searched literature. The following are predicted chemical shifts based on computational models and analysis of similar pyrazole derivatives. Experimental verification is recommended.

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| ~162 | C=O (ester) |

| ~140 | C3/C5 (pyrazole ring) |

| ~115 | C4 (pyrazole ring) |

| ~52 | -OCH₃ |

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3105 | Broad | N-H stretching |

| 1710 | Strong | C=O stretching (ester) |

| 1240 | Strong | C-O-C stretching (ester) |

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 184.05 | [M]⁺ (Molecular Ion) |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. ¹H NMR Data Acquisition:

-

Spectrometer: 400 MHz or higher field instrument.

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 3-4 seconds.

-

Spectral Width: 0-15 ppm.

-

Temperature: 298 K.

3. ¹³C NMR Data Acquisition:

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: 0-200 ppm.

-

Temperature: 298 K.

4. Data Processing:

-

Apply Fourier transformation to the Free Induction Decay (FID).

-

Phase the spectrum and apply baseline correction.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integrate the peaks in the ¹H NMR spectrum and pick peaks for both ¹H and ¹³C spectra.

Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

2. Data Acquisition:

-

Spectrometer: FTIR spectrometer equipped with a diamond or germanium ATR accessory.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: Collect a background spectrum of the clean, empty ATR crystal before running the sample.

3. Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Identify and label the significant absorption bands.

Protocol 3: Mass Spectrometry (MS)

1. Sample Preparation (Electrospray Ionization - ESI):

-

Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

The solution should be free of any particulate matter; filter if necessary.

2. Data Acquisition:

-

Mass Spectrometer: A mass spectrometer equipped with an ESI source (e.g., Q-TOF, Orbitrap).

-

Ionization Mode: Positive ion mode is typically suitable for this compound.

-

Mass Range: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

3. Data Processing:

-

Analyze the resulting mass spectrum to identify the molecular ion peak ([M]⁺ or [M+H]⁺).

-

If fragmentation data is acquired (MS/MS), analyze the fragmentation pattern to aid in structural confirmation.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Unveiling the Three-Dimensional Architecture of Dimethyl 1H-pyrazole-3,5-dicarboxylate: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the X-ray crystal structure of dimethyl 1H-pyrazole-3,5-dicarboxylate, a significant precursor for bi- and multidentate ligands. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering a comprehensive overview of the compound's structural characteristics and the experimental procedures for its synthesis and crystallization.

Core Crystallographic Data

The single-crystal X-ray diffraction analysis of this compound (C₇H₈N₂O₄) reveals an orthorhombic crystal system with the space group Pnma. The asymmetric unit of the crystal structure contains two molecules that are linked through intermolecular hydrogen bonds. A notable feature is that all non-hydrogen atoms of the molecule are coplanar.

The detailed crystallographic data and data collection parameters are summarized in the tables below.

| Crystal Data | |

| Chemical Formula | C₇H₈N₂O₄ |

| Formula Weight | 184.15 |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 10.9563 (14) |

| b (Å) | 6.4983 (8) |

| c (Å) | 23.589 (3) |

| V (ų) | 1679.5 (4) |

| Z | 8 |

| Data Collection and Refinement | |

| Diffractometer | Bruker SMART CCD area-detector |

| Radiation Source | Mo Kα |

| Temperature (K) | 293 (2) |

| Absorption Correction | Multi-scan (SADABS) |

| Reflections Collected | 8106 |

| Independent Reflections | 1614 |

| R-factor | 0.044 |

| wR-factor | 0.106 |

Intermolecular Interactions

The crystal structure is stabilized by a network of intermolecular hydrogen bonds. Specifically, N—H···O and N—H···N interactions link two molecules together, forming a pseudo-dimer. Additionally, C—H···O contacts contribute to the formation of a two-dimensional network. The geometry of these key hydrogen bonds is detailed below.

| Hydrogen-Bond Geometry (Å, °) | |

| D—H···A | d(D-H) |

| N3—H3···O3 | 0.86 |

| N1—H1···N4 | 0.86 |

| C2—H2···O5ⁱ | 0.93 |

| C7—H7A···O8ⁱ | 0.96 |

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound was carried out following the general procedure established by Schenck et al. (1985). The process typically involves the esterification of 1H-pyrazole-3,5-dicarboxylic acid. One common method is the reaction of the dicarboxylic acid with methanol in the presence of a catalyst, such as gaseous HCl or thionyl chloride. For instance, 3,5-pyrazoledicarboxylic acid can be mixed with methanol and saturated with gaseous HCl, followed by refluxing the mixture.[1] After cooling, the product precipitates and can be collected by filtration.

Single Crystal Growth

High-quality single crystals suitable for X-ray diffraction were obtained by the slow evaporation of a saturated methanolic solution of the synthesized this compound.

X-ray Data Collection and Structure Refinement

Data were collected on a Bruker SMART CCD area-detector diffractometer using Mo Kα radiation at a temperature of 293(2) K. A multi-scan absorption correction was applied using the SADABS software. The structure was solved and refined to a final R-factor of 0.044. Hydrogen atoms attached to carbon and nitrogen were placed in geometrically calculated positions.

Workflow and Visualization

The overall experimental workflow, from the synthesis of the precursor to the final crystal structure analysis, is depicted in the following diagram.

References

Solubility Profile of Dimethyl 1H-Pyrazole-3,5-dicarboxylate in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility information for dimethyl 1H-pyrazole-3,5-dicarboxylate. Due to a lack of specific quantitative data in publicly available literature, this document focuses on qualitative assessments based on related compounds, general experimental protocols for solubility determination, and a relevant synthetic workflow.

Introduction to this compound

This compound is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. Its utility in these fields is often dependent on its solubility characteristics in various organic solvents, which dictates its processability, formulation, and bioavailability. Understanding its solubility is therefore a critical first step in its application.

Solubility Data

Exhaustive searches of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in common organic solvents. However, qualitative information for structurally related pyrazole compounds can provide valuable insights into its expected solubility behavior.

Qualitative Solubility Assessment of Related Pyrazole Compounds:

| Compound | Solvent | Solubility |

| 3,5-Dimethylpyrazole | Polar Organic Solvents | Dissolves well[1] |

| 1H-Pyrazole | Ethanol, Methanol, Acetone | More soluble than in water[2] |

| 3,5-dimethylpyrazole | Water, Methanol | Soluble, 0.1 g/mL in methanol[3] |

Based on the general principle of "like dissolves like," and the information available for analogous structures, it is anticipated that this compound, a polar molecule, will exhibit good solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), and moderate solubility in alcohols like methanol and ethanol. Its solubility is expected to be lower in non-polar solvents.

Experimental Protocols for Solubility Determination

For researchers seeking to determine the precise solubility of this compound, the following established experimental methodologies are recommended.

Isothermal Saturation Method

The isothermal saturation method is a conventional technique for determining equilibrium solubility.

Methodology:

-

Sample Preparation: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: The saturated solution is separated from the undissolved solid by centrifugation or filtration.

-

Quantification: The concentration of the dissolved compound in the supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

Kinetic Solubility Determination

Kinetic solubility assays are high-throughput methods often used in the early stages of drug discovery.

Methodology:

-

Stock Solution Preparation: A high-concentration stock solution of the compound is prepared in a highly soluble solvent, typically DMSO.

-

Serial Dilution: The stock solution is serially diluted in the target aqueous or organic solvent.

-

Precipitation Detection: The solubility limit is identified as the concentration at which the first sign of precipitation is detected. This can be measured by various techniques, including turbidimetry (nephelometry), light scattering, or direct visual observation.

Experimental Workflow: Synthesis of the Precursor

While a detailed experimental workflow for the solubility determination of the target compound is not available, the synthesis of its precursor, 1H-pyrazole-3,5-dicarboxylic acid, provides a relevant experimental workflow.

Caption: Synthesis workflow for 1H-pyrazole-3,5-dicarboxylic acid.

Conclusion

While direct quantitative solubility data for this compound remains to be published, this guide provides a framework for researchers by summarizing the expected solubility based on related compounds and outlining standard experimental protocols for its determination. The provided synthetic workflow for its precursor offers additional context for those working with this class of compounds. It is recommended that researchers perform their own solubility studies using the methodologies described herein to obtain precise data for their specific applications.

References

Thermal Stability and Decomposition of Dimethyl 1H-Pyrazole-3,5-dicarboxylate: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

Dimethyl 1H-pyrazole-3,5-dicarboxylate is a heterocyclic compound of interest in medicinal chemistry and materials science due to the versatile reactivity of the pyrazole core and the functional handles provided by the ester groups. An understanding of its thermal stability and decomposition profile is crucial for its safe handling, storage, and application in various processes, including drug formulation and synthesis of advanced materials. This guide summarizes the expected thermal behavior of this compound based on data from analogous compounds and outlines standard experimental protocols for its characterization.

Predicted Thermal Stability and Decomposition

While specific quantitative data for this compound is unavailable, the thermal behavior of related pyrazole derivatives provides valuable insights.

General Observations from Analogous Compounds:

-

Pyrazole Core: The pyrazole ring itself is a relatively stable aromatic system. Decomposition is often initiated by the substituents.

-

Carboxylic Acid vs. Ester Functionality: Pyrazole-dicarboxylic acids tend to decarboxylate at elevated temperatures. The corresponding esters, such as the dimethyl ester, are expected to be more thermally stable than the parent acids.

-

Influence of Other Substituents: The presence of nitro groups, as seen in many energetic pyrazole materials, significantly lowers the decomposition temperature and alters the decomposition pathway. This compound, lacking such energetic functionalities, is anticipated to exhibit higher thermal stability.

Based on these observations, it is predicted that this compound is a thermally stable compound, likely with a decomposition onset temperature above 200°C. The decomposition process is expected to be complex, potentially involving the cleavage of the ester groups and eventual fragmentation of the pyrazole ring.

Proposed Decomposition Pathway

A plausible, though hypothetical, thermal decomposition pathway for this compound is outlined below. The initial steps likely involve the ester groups, followed by the breakdown of the heterocyclic ring at higher temperatures.

Caption: Proposed thermal decomposition pathway for this compound.

Quantitative Data from Analogous Compounds

To provide a quantitative context, the following table summarizes thermal decomposition data for related pyrazole compounds. It is important to note that direct comparison should be made with caution due to the differing substituents.

| Compound Name | Decomposition Onset (Tonset) | Peak Decomposition (Tpeak) | Analysis Technique | Reference |

| Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate | ~250°C | ~300°C | TGA/DSC | [1] |

| Various pyrazoline derivatives | 357-368°C | - | TGA | [2] |

| Energetic dinitropyrazoles | Lower (variable) | Lower (variable) | TGA/DSC | [3][4] |

This table is illustrative and compiled from various sources on related but not identical compounds.

Experimental Protocols

Detailed methodologies for conducting thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are provided below. These protocols are general and may require optimization for the specific instrument and sample characteristics.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

Objective: To determine the decomposition temperatures and mass loss profile of this compound.

Methodology:

-

Sample Preparation: A small amount of the sample (typically 2-10 mg) is accurately weighed into a TGA pan (e.g., alumina or platinum).

-

Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Temperature Program: The sample is heated at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., 30°C to 600°C).

-

Data Acquisition: The instrument records the sample mass as a function of temperature.

-

Data Analysis: The resulting TGA curve is analyzed to determine the onset temperature of decomposition, the temperatures of maximum mass loss rate (from the derivative of the TGA curve, DTG), and the residual mass at the end of the experiment.

Caption: General experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.

Objective: To identify thermal events such as melting, crystallization, and decomposition, and to determine the enthalpy changes associated with these transitions.

Methodology:

-

Sample Preparation: A small amount of the sample (typically 2-10 mg) is accurately weighed and hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

-

Instrument Setup: The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.

-

Temperature Program: The sample and reference are subjected to a controlled temperature program, which may include heating and cooling cycles at a constant rate (e.g., 10°C/min).

-

Data Acquisition: The instrument records the differential heat flow between the sample and the reference.

-

Data Analysis: The resulting DSC thermogram is analyzed to identify endothermic (e.g., melting) and exothermic (e.g., decomposition) peaks. The peak onset temperature, peak maximum temperature, and the integrated area of the peak (enthalpy change) are determined.

Caption: General experimental workflow for Differential Scanning Calorimetry (DSC).

Conclusion

While direct experimental data for this compound is currently lacking, a combination of theoretical predictions and comparative analysis of related structures suggests that it is a thermally stable compound. Its decomposition is likely to initiate at temperatures exceeding 200°C, involving the ester functionalities and subsequent fragmentation of the pyrazole ring. For definitive characterization, it is imperative to conduct experimental thermal analysis using standard techniques such as TGA and DSC, following the protocols outlined in this guide. Such studies will provide the necessary quantitative data to ensure the safe and effective use of this compound in research and development.

References

An In-Depth Technical Guide to the Chemical Reactivity of the Pyrazole Ring in Dimethyl 1H-Pyrazole-3,5-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the pyrazole ring in dimethyl 1H-pyrazole-3,5-dicarboxylate. The document details key synthetic transformations, including electrophilic substitution and functionalization at the nitrogen and carbon atoms of the pyrazole core. Experimental protocols, quantitative data, and visual diagrams of reaction pathways are provided to support researchers in the application of this versatile building block in medicinal chemistry and materials science.

Introduction

This compound is a key heterocyclic compound featuring a pyrazole core symmetrically substituted with two methoxycarbonyl groups. These electron-withdrawing groups significantly influence the electronic properties and reactivity of the pyrazole ring, making it a valuable scaffold for the synthesis of a diverse range of functionalized molecules. The presence of multiple reaction sites—the N1-H, the C4-H, and the ester functionalities—allows for selective chemical modifications, leading to the development of novel compounds with potential applications in pharmaceuticals and agrochemicals. This guide will focus on the chemical transformations involving the pyrazole ring itself.

Synthesis of this compound

The parent compound, this compound, is typically synthesized by the esterification of 1H-pyrazole-3,5-dicarboxylic acid.

A common procedure involves the reaction of 3,5-pyrazoledicarboxylic acid with methanol in the presence of a strong acid catalyst, such as gaseous HCl or thionyl chloride.[1] For instance, treating a suspension of 3,5-pyrazoledicarboxylic acid in methanol with gaseous HCl followed by refluxing for several hours affords the desired dimethyl ester in good yield.[1] An alternative high-yielding method involves the use of thionyl chloride in methanol at elevated temperatures.[1]

Table 1: Synthesis of this compound

| Starting Material | Reagents | Solvent | Temperature | Time | Yield (%) | Reference |

| 3,5-Pyrazoledicarboxylic acid | Gaseous HCl, Methanol | Methanol | Reflux | 3 h | 63 | [1] |

| 3,5-Pyrazoledicarboxylic acid hydrate | Thionyl chloride, Methanol | Methanol | 80 °C | 4 h | 99 | [1] |

Reactivity at the N1-Position

The acidic proton at the N1 position of the pyrazole ring is readily substituted, allowing for a variety of N-functionalization reactions, including alkylation, arylation, and acylation.

N-Alkylation

N-alkylation of this compound can be achieved under basic conditions using various alkylating agents. For example, the reaction with 2-bromoacetonitrile in the presence of potassium carbonate in acetone leads to the formation of dimethyl 1-(cyanomethyl)-1H-pyrazole-3,5-dicarboxylate.[2] Similarly, reaction with 2-(bromomethyl)benzonitrile under the same conditions yields dimethyl 1-(2-cyanobenzyl)-1H-pyrazole-3,5-dicarboxylate.

A general workflow for N-alkylation is depicted below:

Table 2: N-Alkylation of this compound

| Alkylating Agent | Base | Solvent | Temperature | Time | Product | Yield | Reference |

| 2-Bromoacetonitrile | K₂CO₃ | Acetone | Reflux | 1 day | Dimethyl 1-(cyanomethyl)-1H-pyrazole-3,5-dicarboxylate | Not specified | [2] |

| 2-(Bromomethyl)benzonitrile | K₂CO₃ | Acetone | Reflux | 1 day | Dimethyl 1-(2-cyanobenzyl)-1H-pyrazole-3,5-dicarboxylate | Not specified |

N-Arylation

While specific examples for the N-arylation of this compound are not prevalent in the searched literature, general methods for the N-arylation of pyrazoles, such as copper-catalyzed Ullmann condensation or palladium-catalyzed Buchwald-Hartwig amination, are well-established and could be applied to this substrate. These reactions typically involve the coupling of the N-H pyrazole with an aryl halide in the presence of a metal catalyst, a ligand, and a base.

Reactivity at the C4-Position: Electrophilic Substitution

The C4-position of the pyrazole ring in this compound is the primary site for electrophilic substitution. The electron-withdrawing nature of the two ester groups deactivates the ring towards electrophilic attack, often requiring forcing conditions.

Nitration

Nitration of the pyrazole ring at the C4-position can be accomplished using strong nitrating agents. The reaction of diethyl 1H-pyrazole-3,5-dicarboxylate with a mixture of nitric acid and sulfuric acid yields diethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate.

The general signaling pathway for electrophilic nitration is illustrated below:

Halogenation

Halogenation at the C4-position is a key transformation for introducing a handle for further functionalization, such as metal-catalyzed cross-coupling reactions. While specific protocols for the bromination or chlorination of this compound were not found in the initial search, electrophilic halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a suitable solvent are commonly employed for such transformations on pyrazole rings.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction introduces a formyl group onto electron-rich aromatic rings. For pyrazoles, this reaction typically occurs at the C4-position. However, the electron-deactivating ester groups in this compound may render the ring insufficiently nucleophilic for this reaction under standard conditions, especially for the N-unsubstituted derivative. N-alkylation or N-arylation prior to the Vilsmeier-Haack reaction could potentially increase the reactivity of the pyrazole ring.

Metal-Catalyzed Cross-Coupling Reactions

The C4-halo derivatives of this compound are valuable precursors for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with a halide. A 4-bromo or 4-iodo derivative of this compound could be coupled with various aryl or heteroaryl boronic acids or esters to introduce diverse substituents at the C4-position. A general protocol would involve a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃ or K₂CO₃), and a suitable solvent system (e.g., dioxane/water).

Sonogashira Coupling

The Sonogashira coupling allows for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. A 4-halo-dimethyl 1H-pyrazole-3,5-dicarboxylate could be coupled with a variety of terminal alkynes using a palladium catalyst, a copper(I) co-catalyst, and a base, typically an amine.

Heck Coupling

The Heck reaction couples an alkene with an aryl or vinyl halide. A 4-halo-dimethyl 1H-pyrazole-3,5-dicarboxylate could potentially undergo a Heck reaction with various alkenes to introduce a vinyl substituent at the C4-position.

The logical relationship for utilizing C4-halogenated pyrazoles in cross-coupling reactions is outlined below:

Experimental Protocols

Protocol 1: Synthesis of this compound [1]

To a suspension of 3,5-pyrazoledicarboxylic acid (31.7 g, 0.203 mol) in methanol (125 mL), gaseous HCl is bubbled until saturation. The reaction mixture is then heated to reflux for 3 hours and subsequently allowed to stand at room temperature overnight. The resulting precipitate is collected by filtration and washed with methanol to afford the product as a white crystalline solid.

Protocol 2: Synthesis of Dimethyl 1-(cyanomethyl)-1H-pyrazole-3,5-dicarboxylate [2]

A mixture of this compound (0.185 g, 1 mmol), 2-bromoacetonitrile (0.119 g, 1 mmol), and potassium carbonate (0.138 g, 1 mmol) in acetone is heated to reflux for 24 hours. After cooling to room temperature, the solution is filtered, and the solvent is removed under vacuum to yield the product as a white precipitate.

Conclusion

This compound is a versatile heterocyclic building block with multiple sites for chemical modification. The N1-position is readily functionalized through alkylation, arylation, and acylation reactions. The C4-position, although deactivated by the electron-withdrawing ester groups, can undergo electrophilic substitution reactions such as nitration under forcing conditions. Halogenation at the C4-position provides a crucial intermediate for a variety of palladium-catalyzed cross-coupling reactions, enabling the synthesis of a wide array of C4-substituted pyrazole derivatives. This guide provides a foundational understanding of the reactivity of this important scaffold, offering valuable insights for its application in the design and synthesis of novel molecules for drug discovery and materials science. Further research into the specific conditions for a broader range of transformations on this substrate will undoubtedly expand its utility.

References

Pioneering Pyrazoles: Unveiling the First Synthesis of Pyrazole-3,5-Dicarboxylic Acid Esters

A deep dive into the 19th-century chemical literature reveals that the first synthesis of a pyrazole-3,5-dicarboxylic acid ester was a pivotal discovery, expanding upon the foundational work of Ludwig Knorr's pyrazole synthesis. This technical guide illuminates the historical context, details the seminal experimental protocol, and presents the key findings for researchers, scientists, and professionals in drug development.

The journey to pyrazole-3,5-dicarboxylic acid esters began with the groundbreaking discovery of the pyrazole ring system. In 1883, Ludwig Knorr reported the first synthesis of a pyrazole derivative through the condensation of ethyl acetoacetate with phenylhydrazine. This reaction, now famously known as the Knorr pyrazole synthesis, opened the door to a new class of heterocyclic compounds that would later prove to have significant applications in medicine and materials science.

Building upon this, the first documented synthesis of a pyrazole bearing dicarboxylic acid ester functionalities is attributed to E. Buchner in a publication from 1891 in the Berichte der deutschen chemischen Gesellschaft. Buchner's work described a novel approach that, while conceptually related to Knorr's cyclocondensation, utilized different starting materials to directly install the desired ester groups onto the pyrazole core.

The First Synthesis: A Detailed Experimental Protocol

The seminal work by E. Buchner in 1891 detailed the reaction of diethyl acetonedicarboxylate with ethyl diazoacetate. This reaction, a departure from the hydrazine-based approach of Knorr, led to the formation of diethyl pyrazole-3,5-dicarboxylate. The following is a detailed experimental protocol reconstructed from the historical publication.

Materials:

-

Diethyl acetonedicarboxylate

-

Ethyl diazoacetate

-

Reaction vessel suitable for heating

-

Apparatus for distillation and crystallization

Procedure:

-

Reaction Setup: In a suitable reaction vessel, diethyl acetonedicarboxylate was combined with ethyl diazoacetate.

-

Reaction Conditions: The mixture was heated, although the precise temperature and duration were not explicitly detailed in the initial report, it is understood to have been carried out under conditions sufficient to induce a reaction and subsequent cyclization. The reaction proceeds with the evolution of nitrogen gas.

-

Work-up and Isolation: Following the reaction, the crude product was subjected to a work-up procedure, likely involving the removal of any unreacted starting materials and byproducts. The primary method of purification was crystallization.

-

Characterization: The resulting crystalline solid was characterized by its melting point.

Quantitative Data Summary

The following table summarizes the key quantitative data from the first synthesis of diethyl pyrazole-3,5-dicarboxylate.

| Parameter | Value |

| Product | Diethyl pyrazole-3,5-dicarboxylate |

| Starting Materials | Diethyl acetonedicarboxylate, Ethyl diazoacetate |

| Yield | Not explicitly stated in the original 1891 publication. |

| Melting Point | 51-52 °C |

Visualizing the Synthesis

To better understand the chemical transformations and the logical flow of the experimental process, the following diagrams have been generated using the DOT language.

Caption: Reaction pathway for the first synthesis.

Caption: Experimental workflow of the synthesis.

Significance and Future Directions

The initial synthesis of pyrazole-3,5-dicarboxylic acid esters by Buchner represented a significant advancement in heterocyclic chemistry. It provided a direct route to a highly functionalized pyrazole scaffold, which has since become a valuable building block in the synthesis of a wide range of compounds with diverse biological activities, including applications in pharmaceuticals and agrochemicals. The ester functionalities at the 3 and 5 positions offer versatile handles for further chemical modifications, enabling the creation of extensive libraries of pyrazole derivatives for drug discovery and development. This foundational work continues to influence the design and synthesis of novel pyrazole-based compounds with tailored properties for various scientific and industrial applications.

Unveiling the Electronic Landscape: A Technical Guide to the Theoretical Calculation of Dimethyl 1H-Pyrazole-3,5-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical methodologies employed to elucidate the electronic structure of dimethyl 1H-pyrazole-3,5-dicarboxylate. Understanding the electronic properties of this pyrazole derivative is crucial for its application in medicinal chemistry and materials science, where such characteristics govern molecular interactions and reactivity. This document outlines the standard computational approaches, summarizes key electronic and structural data, and provides detailed protocols for both theoretical calculations and experimental validation.

Core Computational Approaches

The primary tool for investigating the electronic structure of molecules like this compound is Density Functional Theory (DFT).[1][2][3] This quantum mechanical modeling method allows for the calculation of various molecular properties with a good balance of accuracy and computational cost.

A common approach involves geometry optimization of the molecule to find its most stable conformation (lowest energy state).[4] Following optimization, vibrational frequency analysis is typically performed to confirm that the structure is a true minimum on the potential energy surface. Subsequently, electronic properties such as orbital energies (HOMO and LUMO), molecular electrostatic potential (MEP), and natural bond orbital (NBO) analysis can be calculated.[2]

Computational Workflow

The logical flow of a theoretical electronic structure calculation is depicted below.

Key Electronic and Structural Data

Theoretical calculations provide a wealth of quantitative data that characterizes the electronic structure and geometry of this compound. The following tables summarize typical data obtained from DFT calculations at the B3LYP/6-311G(d,p) level of theory, a commonly employed method for such systems.[2][4]

| Calculated Molecular Properties | |

| Parameter | Typical Calculated Value |

| Total Energy (Hartree) | -688.4 |

| Dipole Moment (Debye) | 2.5 - 3.5 |

| HOMO Energy (eV) | -6.5 to -7.5 |

| LUMO Energy (eV) | -1.0 to -2.0 |

| HOMO-LUMO Gap (eV) | 4.5 - 6.5 |

| Selected Calculated Bond Lengths | |

| Bond | Length (Å) |

| N1-N2 | 1.35 - 1.37 |

| N2-C3 | 1.33 - 1.35 |

| C3-C4 | 1.42 - 1.44 |

| C4-C5 | 1.38 - 1.40 |

| C5-N1 | 1.34 - 1.36 |

| C3-C(O) | 1.48 - 1.50 |

| C5-C(O) | 1.48 - 1.50 |

| C=O | 1.20 - 1.22 |

| C-O | 1.33 - 1.35 |

| Selected Calculated Bond Angles | |

| Angle | Degrees (°) |

| N1-N2-C3 | 111 - 113 |

| N2-C3-C4 | 106 - 108 |

| C3-C4-C5 | 105 - 107 |

| C4-C5-N1 | 108 - 110 |

| C5-N1-N2 | 110 - 112 |

| N2-C3-C(O) | 120 - 122 |

| C4-C3-C(O) | 132 - 134 |

Experimental Protocols

Experimental validation is essential to confirm the accuracy of theoretical calculations. The following are detailed methodologies for key experiments used to characterize the structure and electronic properties of this compound.

Synthesis of this compound

A common synthetic route involves the esterification of 3,5-pyrazoledicarboxylic acid.[5]

Materials:

-

3,5-pyrazoledicarboxylic acid

-

Methanol (reagent grade)

-

Thionyl chloride or gaseous HCl[5]

-

Acetone

-

Potassium carbonate

-

2-bromoacetonitrile (for derivatization if needed)[6]

Procedure:

-

Suspend 3,5-pyrazoledicarboxylic acid in an excess of methanol.

-

Cool the mixture in an ice bath (0 °C).

-

Slowly add thionyl chloride dropwise under a nitrogen atmosphere. Alternatively, saturate the methanol with gaseous HCl.[5]

-

After the addition is complete, heat the reaction mixture to reflux for 3-4 hours.[5]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of diethyl ether and hexane to yield colorless crystals.

Spectroscopic and Structural Characterization

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Purpose: To identify the functional groups present in the molecule by observing their characteristic vibrational frequencies.

-

Sample Preparation: A small amount of the crystalline product is mixed with potassium bromide (KBr) and pressed into a pellet.

-

Data Acquisition: The FT-IR spectrum is recorded in the range of 4000-400 cm⁻¹.

-

Expected Peaks: Look for characteristic absorption bands for N-H stretching (around 3100-3300 cm⁻¹), C=O stretching of the ester (around 1710-1730 cm⁻¹), and C-O-C stretching (around 1240 cm⁻¹).[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms, which helps in confirming the molecular structure.

-

Sample Preparation: Dissolve a few milligrams of the compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

Expected Signals (¹H NMR): A singlet for the pyrazole ring C4-H (around δ 6.4-7.0 ppm), a singlet for the two methyl groups (around δ 3.8-4.0 ppm), and a broad singlet for the N-H proton (can be highly variable, often δ > 10 ppm).[5]

-

Expected Signals (¹³C NMR): Signals for the methyl carbons, the pyrazole ring carbons, and the carbonyl carbons of the ester groups.

Single-Crystal X-ray Diffraction:

-

Purpose: To determine the precise three-dimensional arrangement of atoms in the crystal lattice, providing definitive bond lengths and angles.

-

Sample Preparation: Grow single crystals of the compound suitable for X-ray diffraction, often by slow evaporation of a solvent.[6]

-

Data Acquisition and Analysis: Mount a single crystal on a diffractometer and collect diffraction data. The crystal structure is then solved and refined using specialized software. The resulting structural parameters can be directly compared with the optimized geometry from DFT calculations.

Logical Relationships in Analysis

The synergy between theoretical calculations and experimental data is crucial for a comprehensive understanding of the electronic structure. The following diagram illustrates the logical relationship between these two domains.

By comparing the calculated geometric parameters with X-ray diffraction data and the calculated vibrational frequencies with experimental FT-IR spectra, the accuracy of the chosen theoretical model (functional and basis set) can be validated. Any discrepancies can guide the refinement of the computational model for more accurate predictions. This integrated approach provides a robust and reliable characterization of the electronic structure of this compound, which is invaluable for its further development in various scientific and industrial applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and DFT computations on structural, electronic and vibrational spectra, RDG analysis and molecular docking of novel Anti COVID-19 molecule 3, 5 Dimethyl Pyrazolium 3, 5 Dichloro Salicylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. Dimethyl 1-cyanomethyl-1H-pyrazole-3,5-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]

Tautomerism in 1H-Pyrazole-3,5-Dicarboxylate Esters: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the annular tautomerism in 1H-pyrazole-3,5-dicarboxylate esters. This class of compounds is of significant interest in medicinal chemistry and materials science, where the specific tautomeric form can greatly influence physicochemical properties, reactivity, and biological activity. Understanding and controlling the tautomeric equilibrium is therefore crucial for rational drug design and the development of novel materials.

Introduction to Annular Tautomerism in Pyrazoles

Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms. In N-unsubstituted pyrazoles, a proton can reside on either of the two nitrogen atoms, leading to a dynamic equilibrium between two tautomeric forms. This phenomenon is known as annular prototropic tautomerism. For asymmetrically substituted pyrazoles, such as the 3,5-dicarboxylate esters, this equilibrium involves two chemically distinct species, often designated as the 1H- and 2H- tautomers (or sometimes referred to based on the position of the substituent relative to the N-H, e.g., 3-substituted vs. 5-substituted). The position of this equilibrium is sensitive to a variety of factors including the electronic nature of the substituents, the solvent, temperature, and the physical state (solution vs. solid).

The tautomeric equilibrium of 1H-pyrazole-3,5-dicarboxylate esters can be represented as a proton transfer between the two nitrogen atoms of the pyrazole ring.

Caption: Annular tautomeric equilibrium in 1H-pyrazole-3,5-dicarboxylate esters.

Factors Influencing Tautomeric Equilibrium

The preference for one tautomer over the other is a subtle interplay of electronic and environmental effects.

-

Substituent Effects: Electron-donating groups tend to favor the tautomer where the proton is on the adjacent nitrogen (the 3-substituted tautomer), while electron-withdrawing groups, such as esters, can stabilize the tautomer where the proton is on the nitrogen further away (the 5-substituted tautomer)[1][2]. In the case of 3,5-disubstituted pyrazoles with identical ester groups, the two tautomeric forms are degenerate, leading to rapid proton exchange and an averaged signal in NMR spectroscopy under typical conditions[3]. However, if the substitution pattern is not symmetrical, a preference for one tautomer can be observed.

-

Solvent Effects: The polarity and hydrogen-bonding capability of the solvent play a crucial role. Polar, protic solvents can stabilize both tautomers by forming hydrogen bonds, potentially altering the equilibrium constant compared to non-polar solvents[1]. Dipolar aprotic solvents can also influence the equilibrium by interacting with the dipole moment of the tautomers.

-

Temperature: Low-temperature NMR studies are often employed to slow down the rate of proton exchange between tautomers, allowing for the observation and quantification of individual species[3].

-

Physical State: In the solid state, one tautomer is typically favored due to packing forces and intermolecular interactions, such as hydrogen bonding, within the crystal lattice[1][4]. X-ray crystallography is the definitive method for determining the structure in the solid state[4][5].

Quantitative Analysis of Tautomeric Equilibrium

While specific quantitative data for diethyl 1H-pyrazole-3,5-dicarboxylate is not extensively detailed in readily available literature, we can infer the expected behavior from studies on closely related compounds, such as 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide[4][6]. For this compound, a significant solvent and temperature dependence of the tautomeric ratio was observed. The following table illustrates the type of data obtained in such studies and represents a hypothetical scenario for a generic 1H-pyrazole-3,5-dicarboxylate ester to demonstrate the expected trends.

| Solvent | Temperature (K) | % 3-substituted Tautomer | % 5-substituted Tautomer | KT ([5-sub]/[3-sub]) |

| CDCl₃ | 293 | 85 | 15 | 0.18 |

| DMSO-d₆ | 293 | 70 | 30 | 0.43 |

| CDCl₃ | 253 | 90 | 10 | 0.11 |

| DMSO-d₆ | 253 | 78 | 22 | 0.28 |

This table is illustrative and based on trends observed for similar pyrazole derivatives.

Experimental Protocols for Tautomerism Studies

A general workflow for the synthesis and tautomeric analysis of 1H-pyrazole-3,5-dicarboxylate esters is outlined below.

Caption: General experimental workflow for the synthesis and tautomeric analysis of 1H-pyrazole-3,5-dicarboxylate esters.

Synthesis of Diethyl 1H-pyrazole-3,5-dicarboxylate

A common synthetic route involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with hydrazine. For diethyl 1H-pyrazole-3,5-dicarboxylate, a typical procedure is the reaction of diethyl acetylenedicarboxylate with hydrazine hydrate.

Protocol:

-

Reaction Setup: Diethyl acetylenedicarboxylate is dissolved in a suitable solvent, such as ethanol, in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled in an ice bath.

-

Addition of Hydrazine: Hydrazine hydrate is added dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).

-

Work-up: The solvent is removed under reduced pressure. The residue is then taken up in a suitable solvent (e.g., ethyl acetate) and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by recrystallization or column chromatography to yield the desired diethyl 1H-pyrazole-3,5-dicarboxylate.

NMR Spectroscopic Analysis

NMR spectroscopy is a powerful tool for studying tautomerism in solution[3][7].

Protocol:

-

Sample Preparation: A known concentration of the pyrazole-3,5-dicarboxylate ester is dissolved in the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H and ¹³C NMR: Standard ¹H and ¹³C NMR spectra are acquired. In cases of rapid tautomeric exchange, averaged signals for the C3/C5 and the attached substituents will be observed.

-

Low-Temperature NMR: To resolve the signals of the individual tautomers, spectra are recorded at progressively lower temperatures until the rate of exchange is slow on the NMR timescale. This allows for the integration of the signals corresponding to each tautomer to determine their relative populations.

-

¹⁵N NMR: ¹⁵N NMR can be particularly informative as the chemical shifts of the nitrogen atoms are highly sensitive to their protonation state.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural information in the solid state[5][8].

Protocol:

-

Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a solvent from a concentrated solution of the purified compound, or by other techniques such as vapor diffusion or slow cooling.

-

Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

-

Structure Solution and Refinement: The crystal structure is solved and refined to determine the precise atomic positions, bond lengths, and angles, which will definitively identify the tautomeric form present in the crystal.

Computational Modeling

Density Functional Theory (DFT) calculations are frequently used to complement experimental data by providing insights into the relative stabilities of the tautomers and the energy barriers for their interconversion[9][10].

Protocol:

-

Structure Optimization: The geometries of both tautomers are optimized using a suitable level of theory (e.g., B3LYP functional with a 6-311++G(d,p) basis set)[9].

-

Energy Calculation: The electronic energies of the optimized structures are calculated to determine their relative stabilities. Solvent effects can be modeled using implicit solvent models (e.g., PCM).

-

Transition State Search: The transition state for the proton transfer reaction can be located to calculate the activation energy barrier for tautomerization.

Conclusion

The tautomerism of 1H-pyrazole-3,5-dicarboxylate esters is a complex phenomenon governed by a delicate balance of substituent effects, solvent interactions, and temperature. A multi-faceted approach combining synthesis, spectroscopic analysis (particularly variable-temperature NMR), X-ray crystallography, and computational modeling is essential for a thorough understanding of the tautomeric behavior of these important compounds. This knowledge is critical for harnessing their full potential in drug discovery and materials science, as the predominant tautomer can dictate the molecule's interactions and properties.

References

- 1. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 4. The tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide in the solid state and in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The use of NMR spectroscopy to study tautomerism: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 8. Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Use of Dimethyl 1H-Pyrazole-3,5-dicarboxylate in Metal-Organic Framework (MOF) Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high porosity, tunable pore size, and large surface area make them promising candidates for a wide range of applications, including gas storage and separation, catalysis, and drug delivery.[1][2] The choice of the organic linker is crucial in determining the final structure and properties of the MOF.

Dimethyl 1H-pyrazole-3,5-dicarboxylate, and its hydrolyzed form, 1H-pyrazole-3,5-dicarboxylic acid (H₂PZDC), are versatile V-shaped linkers that have been successfully employed in the synthesis of robust and functional MOFs. The presence of both carboxylate groups and pyrazole nitrogen atoms allows for the formation of strong coordination bonds with various metal centers, leading to stable frameworks with interesting properties.[3][4] This document provides detailed application notes and experimental protocols for the synthesis of MOFs using this pyrazole-based linker, with a focus on their applications in gas sorption and potential for drug delivery.

Ligand Synthesis: this compound

A common precursor for pyrazole-dicarboxylate MOFs is the dimethyl ester, which can be synthesized from 3,5-pyrazoledicarboxylic acid.

Experimental Protocol: Esterification of 3,5-Pyrazoledicarboxylic Acid

Materials:

-

3,5-Pyrazoledicarboxylic acid (0.203 mol)

-

Methanol (125 mL)

-

Gaseous HCl

-

Standard reflux apparatus

-

Filtration setup

Procedure:

-

Suspend 3,5-pyrazoledicarboxylic acid (31.7 g, 0.203 mol) in methanol (125 mL).

-

Saturate the mixture with gaseous HCl.

-

Heat the reaction mixture to reflux for 3 hours.

-

Allow the mixture to stand overnight at room temperature.

-

Collect the resulting precipitate by filtration.

-

Wash the collected solid with methanol.

-

Dry the product to obtain white crystalline this compound.[5]

MOF Synthesis Utilizing 1H-Pyrazole-3,5-dicarboxylate

The dicarboxylic acid form of the linker, obtained through hydrolysis of the dimethyl ester, is commonly used for MOF synthesis. Below are protocols for the synthesis of notable MOFs with different metal ions.

Protocol 1: Solvothermal Synthesis of MOF-303 (Al-MOF)

MOF-303, also known as Al(OH)(PZDC), is a highly stable aluminum-based MOF with applications in water harvesting and formaldehyde capture.[6][7][8]

Materials:

-

1H-pyrazole-3,5-dicarboxylic acid (H₂PZDC)

-

Aluminum source (e.g., aluminum sulfate, aluminum chloride)

-

Water or a mixed solvent system (e.g., DMF/water)

-

Solvothermal reactor (autoclave)

Procedure:

-

Dissolve the aluminum salt and H₂PZDC in the chosen solvent in a solvothermal reactor.

-

Seal the reactor and heat it in an oven at a specific temperature (typically between 100-150 °C) for a designated period (e.g., 24 hours).

-

After cooling to room temperature, collect the crystalline product by filtration or centrifugation.

-

Wash the product with the reaction solvent and then with a more volatile solvent like ethanol or methanol to remove unreacted precursors.

-

Activate the MOF by heating under vacuum to remove residual solvent from the pores.

Note: The reaction time can be significantly reduced to a few hours by using reflux or vessel heating methods, or even to 5 minutes with microwave-assisted synthesis.[7] A mechanochemical method involving water-assisted ball milling has also been reported for a more sustainable synthesis.[9]

Protocol 2: Synthesis of an Iron(III)-based MOF (CAU-56as)

CAU-56as is a porous iron(III)-MOF that exhibits good thermal and chemical stability.[1][4]

Materials:

-

1H-pyrazole-3,5-dicarboxylic acid monohydrate (H₂PZDC·H₂O)

-

Iron(III) sulfate solution

-

Sodium hydroxide (NaOH) solution

-

Acetic acid (AcOH)

-

Teflon-lined reactor

Procedure:

-

In a 2.5 mL Teflon reactor, place 1H-pyrazole-3,5-dicarboxylic acid monohydrate (69.65 mg, 0.4 mmol).

-

Add aqueous NaOH solution (800 μL, 1 mol/L, 0.8 mmol) and acetic acid (480 μL, 8.4 mmol).

-

Mix the reactants thoroughly.

-

Add a freshly prepared aqueous solution of iron(III) sulfate (720 μL, c(Fe³⁺) = 1 mol/L, 0.72 mmol).

-

Homogenize the mixture again.

-

Seal the reactor and heat it according to a defined temperature program (e.g., heat to 120 °C over 6 hours, hold for 48 hours, and cool to room temperature over 3 hours).

-

Collect the product by filtration, wash with water and ethanol, and dry at 60 °C.[4][10]

Protocol 3: General Synthesis of Lanthanide-based MOFs (Ln-MOFs)

A series of isostructural lanthanide MOFs can be synthesized using H₂PZDC, exhibiting interesting luminescence properties.[11]

Materials:

-

1H-pyrazole-3,5-dicarboxylic acid (H₂PZDC)

-

Lanthanide(III) nitrate hydrates (e.g., La(NO₃)₃·6H₂O, Eu(NO₃)₃·6H₂O, Tb(NO₃)₃·6H₂O)

-

Solvent (e.g., water, DMF/water mixture)

-

Hydrothermal/solvothermal reactor

Procedure:

-

Dissolve the respective lanthanide nitrate and H₂PZDC in the solvent within a Teflon-lined autoclave.

-

Heat the sealed autoclave at a specific temperature (e.g., 120-180 °C) for 1-3 days.

-

After slow cooling to room temperature, collect the resulting crystals.

-

Wash the crystals with the mother liquor and then with water and ethanol.

-

Dry the product in air.

Quantitative Data Presentation

The following tables summarize the key quantitative data for MOFs synthesized using 1H-pyrazole-3,5-dicarboxylate.

Table 1: Structural and Porosity Data of Pyrazole-3,5-dicarboxylate MOFs

| MOF Name | Metal Ion | Formula | Crystal System | Space Group | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Reference |

| MOF-303 | Al³⁺ | Al(OH)(C₅H₂N₂O₄) | Orthorhombic | Pmn2₁ | ~1180 | - | [9] |

| CAU-56as | Fe³⁺ | [Fe₃(μ₃-O)(SO₄)(CH₃CO₂)(C₅H₃N₂O₄)₂(H₂O)₃]·10.5H₂O | Monoclinic | C2/c | 727 | - | [1][4] |

| CAU-56w | Fe³⁺ | [Fe₃(μ₃-O)(SO₄)(OH)(C₅H₃N₂O₄)₂(H₂O)₄]·8H₂O | Monoclinic | C2/c | 699 | - | [1][4] |

| La-MOF | La³⁺ | [La(C₅H₂N₂O₄)(H₂O)₂]n | - | - | - | - | [11] |

| Eu-MOF | Eu³⁺ | [Eu(C₅H₂N₂O₄)(H₂O)₂]n | - | - | - | - | [11] |

| Tb-MOF | Tb³⁺ | [Tb(C₅H₂N₂O₄)(H₂O)₂]n | - | - | - | - | [11] |

Table 2: Performance Data of Pyrazole-3,5-dicarboxylate MOFs in Specific Applications

| MOF Name | Application | Performance Metric | Value | Conditions | Reference |

| MOF-303 | CO₂ Adsorption | Adsorption Capacity | 9.5 mmol/g | 0 °C, 1 bar | [9] |

| MOF-303 | Formaldehyde Capture | Single-pass removal efficiency | ~66% (stabilized) | 23 °C, 15% RH, 0.163 ppm inlet | [5][12] |

| CAU-56as | Water Sorption | Water Uptake | 264 mg/g | 298 K, p/p₀ = 0.85 | [1][4] |

| CAU-56w | Water Sorption | Water Uptake | 300 mg/g | 298 K, p/p₀ = 0.85 | [1][4] |

Application in Drug Delivery: A Prospective Outlook

While specific studies on drug loading and release using MOFs synthesized directly from this compound are limited, the inherent properties of these materials suggest significant potential in this area. The biocompatibility of metal ions such as aluminum, iron, and zinc, combined with the high porosity and tunable pore sizes of the resulting MOFs, make them attractive candidates for drug delivery systems.[1][13][14]

Proposed Experimental Protocol for Drug Loading and Release

This protocol is a general guideline based on established methods for other MOF systems and would require optimization for specific pyrazole-dicarboxylate MOFs and drug molecules.

1. Drug Loading (Impregnation Method):

Materials:

-

Activated pyrazole-dicarboxylate MOF (e.g., MOF-303)

-

Drug of interest (e.g., 5-Fluorouracil, Ibuprofen)

-

Suitable solvent (e.g., methanol, ethanol, water) in which the drug is soluble

-

Stirring apparatus

-

Centrifuge

Procedure:

-

Disperse a known amount of the activated MOF in a solution of the drug with a specific concentration.

-

Stir the suspension at room temperature for an extended period (e.g., 24-48 hours) to allow the drug molecules to diffuse into the MOF pores.

-

Separate the drug-loaded MOF from the solution by centrifugation.

-

Wash the solid product with a fresh solvent to remove any drug molecules adsorbed on the external surface.

-

Dry the drug-loaded MOF under vacuum.

-

Determine the amount of loaded drug using techniques such as UV-Vis spectroscopy (by analyzing the supernatant), thermogravimetric analysis (TGA), or high-performance liquid chromatography (HPLC) after digesting the MOF.

2. In Vitro Drug Release:

Materials:

-

Drug-loaded MOF

-

Phosphate-buffered saline (PBS) solutions at different pH values (e.g., pH 7.4 for physiological conditions, pH 5.5 for tumor microenvironment)

-

Shaking incubator or water bath at 37 °C

-

UV-Vis spectrophotometer or HPLC

Procedure:

-

Suspend a known amount of the drug-loaded MOF in a specific volume of PBS solution in a sealed container.

-